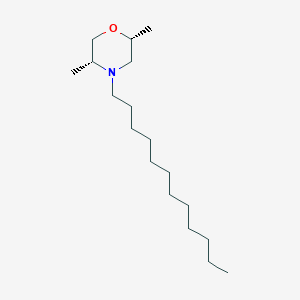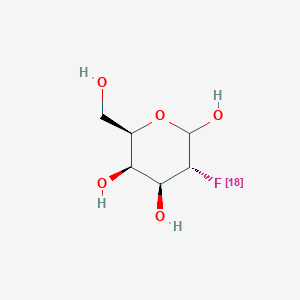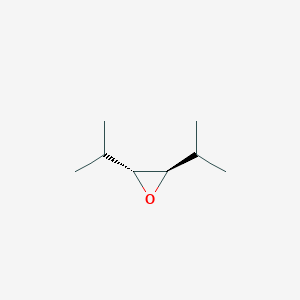
(2R,3R)-2,3-di(propan-2-yl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,3-di(propan-2-yl)oxirane is an epoxide that is oxirane substituted by propan-2-yl groups at positions 2 and 3 respectively (the 2R,3R-stereoisomer). It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
(2R,3R)-2,3-di(propan-2-yl)oxirane derivatives have been synthesized and evaluated for their antifungal activity. For instance, (2R,3R)-2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, a compound derived from this oxirane, demonstrated potent antifungal properties both in vitro and in vivo (Tasaka et al., 1993).
Chemical Synthesis and Reactions
The oxirane has been utilized in various chemical synthesis processes. For example:
- It served as an intermediate in the synthesis of sulfur-containing antifungal azoles (Ide & Nakata, 1999).
- In synthesizing naturally occurring (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, (2R,3R)-(−)-oxirane-2,3-dicarboxylate was used as a precursor (Legters et al., 1991).
- The compound was involved in regio- and diastereoselective ring-opening reactions for synthesizing cholesteryl ester transfer protein (CETP) inhibitors (Li et al., 2010).
Theoretical Studies
Theoretical studies have been conducted on the catalytic hydrogenation of oxirane and its derivatives, providing insights into the reaction mechanisms and chemical parameters involved (Kuevi et al., 2012).
Applications in Organic Chemistry
(2R,3R)-2,3-di(propan-2-yl)oxirane and its derivatives have wide applications in organic chemistry, such as:
- Chemoenzymatic synthesis for obtaining various enantiomers (Sundby et al., 2004).
- Reactions with aromatic dithiols to produce sulfur-containing propan-2-ols (Mesropyan et al., 2009).
Synthetic Applications
This oxirane has been used in various synthetic applications, including:
- Synthesizing fluorinated compounds for regio- and stereo-selective ring openings (Arnone et al., 1992).
- Studying the reaction mechanisms of NO3 with acyclic monoalkenes, leading to oxirane products (Berndt & Böge, 1995).
Pharmaceutical Applications
While excluding drug use and dosage, it's notable that oxirane derivatives have been explored in pharmaceutical contexts:
- As intermediates in synthesizing lignin-related phenylcoumarans (Langer et al., 2006).
Eigenschaften
Produktname |
(2R,3R)-2,3-di(propan-2-yl)oxirane |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(2R,3R)-2,3-di(propan-2-yl)oxirane |
InChI |
InChI=1S/C8H16O/c1-5(2)7-8(9-7)6(3)4/h5-8H,1-4H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
IKASFLJHSHDRIQ-HTQZYQBOSA-N |
Isomerische SMILES |
CC(C)[C@@H]1[C@H](O1)C(C)C |
Kanonische SMILES |
CC(C)C1C(O1)C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(12S)-24-[2-[[[2-[(12R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]-[2-[(12S)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioyl]amino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B1253553.png)

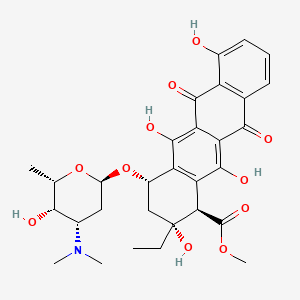
![1-[(1S,3R,6S,8R,11S,12S,14R,15R,16R)-6-(Dimethylamino)-14-hydroxy-12,16-dimethyl-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone](/img/structure/B1253559.png)

![[(1R,7R,8S,26R,28S,29R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1253564.png)

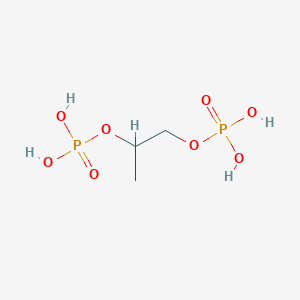
![(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1253569.png)
![2-Methoxy-5-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol](/img/structure/B1253570.png)
